
2,2,2-Trichloro-1-(3-furanyl)-ethanone
Overview
Description
2,2,2-Trichloro-1-(3-furanyl)-ethanone, also known as TCFE, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. TCFE is a colorless liquid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the disruption of nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. In animal studies, this compound has been shown to cause acute toxicity, leading to symptoms such as tremors, convulsions, and respiratory distress. This compound has also been shown to cause oxidative stress, leading to the accumulation of reactive oxygen species and lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is its high reactivity and versatility in organic synthesis. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities. However, this compound also has certain limitations, such as its toxicity and potential environmental hazards. Proper safety precautions should be taken when handling this compound, and its disposal should be done in accordance with local regulations.
Future Directions
There are several future directions for research on 2,2,2-Trichloro-1-(3-furanyl)-ethanone. One of the major areas of research is the development of novel compounds with pharmaceutical and agrochemical properties. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the environmental impact of this compound should be studied to ensure its safe use and disposal.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. This compound can be synthesized by the reaction of 3-furanone with trichloroacetyl chloride in the presence of a Lewis acid catalyst. This compound has various scientific research applications, including the synthesis of novel compounds with pharmaceutical and agrochemical properties. The mechanism of action of this compound involves the inhibition of certain enzymes and proteins in the target organism. This compound has various biochemical and physiological effects on living organisms, and its advantages and limitations should be considered when conducting lab experiments. Finally, there are several future directions for research on this compound, including the development of novel compounds, investigation of its mechanism of action, and assessment of its environmental impact.
Scientific Research Applications
2,2,2-Trichloro-1-(3-furanyl)-ethanone has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the synthesis of novel compounds with pharmaceutical and agrochemical properties. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
properties
IUPAC Name |
2,2,2-trichloro-1-(furan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDKUQEBLZYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664355 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
743420-66-8 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



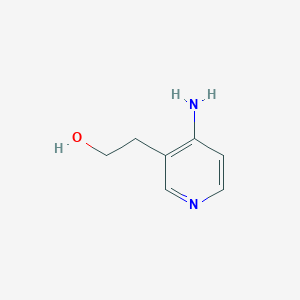
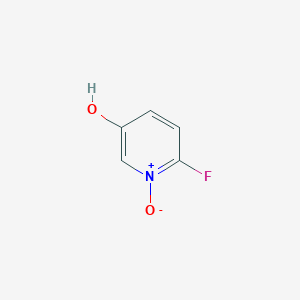
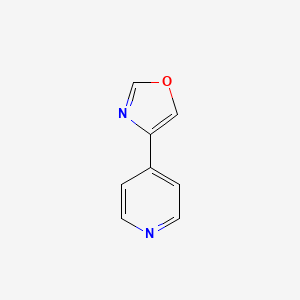




![Furo[3,2-b]pyridine-6-methanol](/img/structure/B1500444.png)

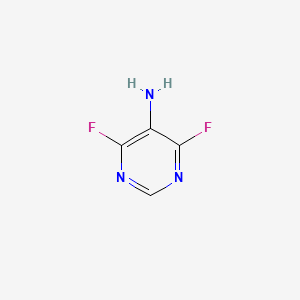

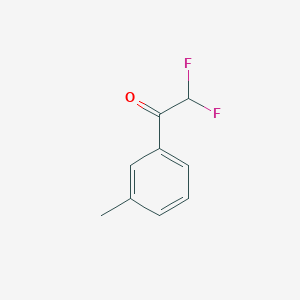
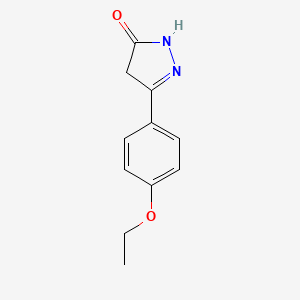
![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)